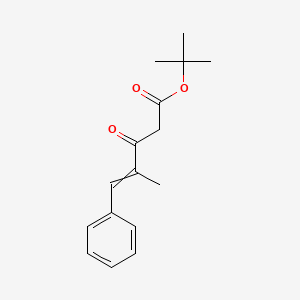

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

CAS No.: 646533-93-9

Cat. No.: VC16891079

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646533-93-9 |

|---|---|

| Molecular Formula | C16H20O3 |

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate |

| Standard InChI | InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3 |

| Standard InChI Key | FUCCASLXBRXKSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pent-4-enoate backbone with critical functional groups:

-

A tert-butyl ester at the C1 position, providing steric bulk and stabilizing the ester moiety.

-

A phenyl group at the C5 position, contributing aromaticity and influencing electronic properties.

-

A 3-oxo (keto) group and a 4-methyl substituent, creating a conjugated enone system capable of keto-enol tautomerism.

This arrangement confers distinct reactivity, particularly in cycloaddition and conjugate addition reactions, which are exploited in complex molecule synthesis .

Comparative Analysis with Related Esters

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate shares structural similarities with other α,β-unsaturated esters but differs in substituent placement:

| Compound | Key Structural Differences | Reactivity Profile |

|---|---|---|

| Methyl acrylate | Lacks aromatic and bulky tert-butyl groups | Less stabilized toward nucleophiles |

| tert-Butyl cinnamate | Phenyl group at C2 instead of C5 | Altered conjugation patterns |

| 4-Phenylpent-4-enoate analogs | Absence of 3-oxo and 4-methyl groups | Reduced tautomerization potential |

The tert-butyl group enhances solubility in nonpolar solvents, while the phenyl and enone systems enable π-π stacking and redox activity .

Synthesis Methodologies

General Synthetic Routes

The synthesis of tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves three key stages:

-

Enolate Formation: Deprotonation of a tert-butyl ester precursor using strong bases like lithium diisopropylamide (LDA) or sodium hydride.

-

Aldol Condensation: Reaction with aromatic aldehydes to form the α,β-unsaturated keto-ester backbone .

-

Workup and Purification: Chromatographic separation (e.g., silica gel with pentane/ether eluents) to isolate isomers and remove byproducts .

Representative Procedure from LiCl-Mediated Olefination :

-

Reagents: Anhydrous LiCl (1.5 eq), phosphopropionate (1.5 eq), DBU (1.5 eq), aldehyde (1 eq).

-

Conditions: Dry acetonitrile, 0°C to room temperature, inert atmosphere.

-

Key Steps:

-

Base-induced deprotonation generates a reactive enolate.

-

Aldehyde addition triggers β-keto-ester formation via conjugate addition.

-

Quenching with and extraction with diethyl ether yields the crude product.

-

Yield: 59–72% after chromatography .

Nickel-Catalyzed Enantioselective Modifications

Recent advances employ nickel catalysts for asymmetric Nazarov cyclization, enabling access to chiral derivatives:

-

Catalyst System: Ni(ClO) with bis(oxazoline) ligands.

-

Conditions: THF, -78°C, 12–24 hours.

-

Outcome: Enantiomeric excess (ee) up to 92% for cyclopentenone products .

This method highlights the compound’s utility in stereocontrolled synthesis of bioactive molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl):

-

δ 7.79 (s, 1H, vinyl proton)

-

δ 7.42–7.27 (m, 10H, aromatic protons)

-

δ 2.20 (d, Hz, 3H, methyl group)

13C NMR (100 MHz, CDCl):

-

δ 198.2 (keto carbonyl)

-

δ 164.3 (ester carbonyl)

-

δ 142.2–128.4 (aromatic carbons)

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Applications in Organic Synthesis

Building Block for Heterocycles

The enone system undergoes cyclization to form:

-

Cyclopentenones: Via Nazarov cyclization under acidic conditions .

-

Pyrrolidines: Through [3+2] cycloaddition with azomethine ylides.

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume